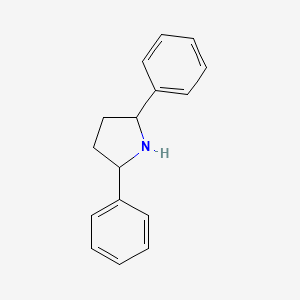

2,5-Diphenylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Architectures in Contemporary Chemical Research

The pyrrolidine ring system, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in modern chemical research due to its prevalence in a vast array of biologically active compounds and its utility as a versatile synthetic building block. rsc.orgmdpi.com This structural motif is integral to numerous pharmaceuticals and natural products, ranking as the fifth most common nitrogen-containing heterocycle in FDA-approved drugs. rsc.org The significance of pyrrolidine architectures stems from their unique three-dimensional structure, which allows for the precise spatial arrangement of functional groups, a critical factor in molecular recognition and biological activity. nih.gov

In the realm of synthetic chemistry, chiral pyrrolidine derivatives are highly valued as organocatalysts, chiral auxiliaries, and ligands for asymmetric metal catalysis. nih.govacs.org Their C2-symmetric nature, particularly in trans-2,5-disubstituted pyrrolidines, provides a well-defined chiral environment that can induce high levels of stereoselectivity in a wide range of chemical transformations. acs.orgthieme-connect.com This has led to the development of powerful synthetic methodologies for creating complex molecules with specific stereochemical outcomes. researchgate.net The saturated and non-planar nature of the pyrrolidine ring also imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates, further cementing its importance in medicinal chemistry. nih.govacs.org

Historical Trajectory of Research on 2,5-Diphenylpyrrolidine and its Derivatives

Research into 2,5-disubstituted pyrrolidines, including the diphenyl analogue, has a rich history rooted in the quest for effective chiral auxiliaries. The journey began with the development of trans-2,5-dimethylpyrrolidine, which proved useful for the enantioselective alkylation of enamines. thieme-connect.com However, the volatility and difficulty in recycling this auxiliary prompted researchers to explore nonvolatile, stable, and crystalline alternatives, leading to the synthesis of this compound. thieme-connect.com

Early synthetic strategies often commenced from L-pyroglutamic acid, a readily available chiral starting material. acs.org Over the years, a multitude of synthetic routes have been developed, including those that start from achiral precursors and employ asymmetric catalysis to establish the desired stereochemistry. acs.org A significant advancement was the asymmetric reduction of 1,4-diphenylbutane-1,4-dione to a chiral 1,4-diol, which could then be cyclized to form various C2-symmetric (2S,5S)-2,5-diphenylpyrrolidine derivatives. thieme-connect.comthieme-connect.com This approach has been refined over time, utilizing various chiral reagents and reducing agents to achieve high enantiomeric excess. thieme-connect.comthieme-connect.com More recent methods include palladium-catalyzed aminoarylation reactions and stereoselective cyclizations of homopropargylic sulfonamides, showcasing the continuous evolution of synthetic strategies to access this important scaffold. researchgate.netacs.org

Rationale for Advanced Investigation into the Stereochemical and Mechanistic Aspects of this compound

The efficacy of this compound as a chiral controller in asymmetric synthesis necessitates a deep understanding of its stereochemical and mechanistic behavior. The C2-symmetry of the trans-isomer is a key feature that simplifies the analysis of transition states in catalyzed reactions, often leading to predictable and high levels of stereoselectivity. acs.org Advanced investigations are crucial to elucidate how the rigid and well-defined conformation of the pyrrolidine ring, influenced by the bulky phenyl substituents, dictates the approach of substrates and reagents.

Mechanistic studies, employing both experimental and computational methods, have been instrumental in unraveling the intricacies of reactions catalyzed by this compound. For instance, in the enantioselective α-chlorination of aldehydes, a detailed investigation revealed a mechanism involving an initial N-chlorination of the catalyst-substrate complex, followed by a 1,3-sigmatropic shift of the chlorine atom. nih.gov This finding was contrary to previously proposed mechanisms for similar organocatalytic reactions and highlighted the unique reactivity imparted by the this compound framework. nih.gov Such detailed mechanistic insights are vital for the rational design of new catalysts and the optimization of existing synthetic protocols to achieve even higher efficiency and selectivity.

Overview of Research Domains Applicable to this compound (Excluding Clinical/Biological)

The applications of this compound and its derivatives in non-clinical research are extensive, primarily revolving around their use in asymmetric synthesis and catalysis. These C2-symmetric chiral amines are widely employed as:

Organocatalysts: They are effective catalysts for a variety of transformations, including asymmetric Michael additions, α-halogenations, and Diels-Alder reactions. nih.govbiosynth.comrsc.org The pyrrolidine nitrogen can form enamines or iminium ions with carbonyl compounds, activating them for stereoselective bond formation.

Chiral Ligands for Metal Catalysis: The nitrogen atom of this compound can coordinate to metal centers, creating a chiral environment that influences the outcome of metal-catalyzed reactions. acs.org These have been used in iridium- and rhodium-catalyzed hydrogen transfer reactions and palladium-catalyzed allylic alkylations. acs.orgacs.org

Chiral Auxiliaries: When covalently attached to a substrate, this compound can direct the stereochemical course of a reaction. After the desired transformation, the auxiliary can be cleaved and recovered. nih.gov This approach has been used in diastereoselective radical cross-coupling reactions. nih.gov

Building Blocks for Complex Molecules: The this compound scaffold serves as a chiral building block for the synthesis of more complex molecules, including other catalysts and ligands. acs.org

Structure

2D Structure

3D Structure

Propriétés

Formule moléculaire |

C16H17N |

|---|---|

Poids moléculaire |

223.31 g/mol |

Nom IUPAC |

2,5-diphenylpyrrolidine |

InChI |

InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |

Clé InChI |

NAOGHMNKMJMMNQ-UHFFFAOYSA-N |

SMILES canonique |

C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 |

Synonymes |

2,5-diphenylpyrrolidine |

Origine du produit |

United States |

Synthetic Methodologies for 2,5 Diphenylpyrrolidine

Retrosynthetic Analysis Approaches for 2,5-Diphenylpyrrolidine

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the most intuitive disconnection occurs at the two C-N bonds of the pyrrolidine (B122466) ring. This leads back to a 1,4-difunctionalized four-carbon backbone and a nitrogen source, such as ammonia (B1221849) or a primary amine. The ideal precursor identified through this analysis is 1,4-diphenylbutane-1,4-dione . This dicarbonyl compound can, in principle, undergo a double reductive amination with an amine to form the heterocyclic ring.

An alternative retrosynthetic strategy involves disconnecting one C-N bond and the C-C bond adjacent to the remaining C-N bond. This suggests a pathway involving the cyclization of a γ-amino alcohol or a related derivative, which can be traced back to precursors like γ,δ-unsaturated amines or amino acids. These approaches often form the basis for more complex asymmetric syntheses.

Classical and Established Synthetic Routes to this compound Isomers

Established methods for synthesizing the this compound core often rely on the formation of the pyrrolidine ring from an acyclic precursor that already contains the necessary carbon skeleton and phenyl substituents.

Reductive amination is a powerful method for forming amines from carbonyl compounds. masterorganicchemistry.comd-nb.info In the context of this compound synthesis, this strategy typically involves the reaction of 1,4-diphenylbutane-1,4-dione with an amine, such as benzylamine (B48309), followed by reduction. The initial reaction forms a mixture of enamines and imines, which are then reduced in situ to the corresponding pyrrolidine. The choice of reducing agent is critical; common reagents include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium intermediate without affecting the initial carbonyl groups. masterorganicchemistry.comcommonorganicchemistry.com Subsequent removal of the N-benzyl group, if used, via hydrogenolysis yields the final product.

One of the most common and efficient routes to this compound involves the cyclization of a 1,4-diol derivative. The synthesis begins with the reduction of 1,4-diphenylbutane-1,4-dione to 1,4-diphenyl-1,4-butanediol . thieme-connect.com This diol is then activated by converting its hydroxyl groups into better leaving groups, typically by forming a dimesylate with methanesulfonyl chloride (MsCl) and a base like triethylamine. thieme-connect.com The resulting dimesylate undergoes a double nucleophilic substitution when treated with a primary amine (e.g., benzylamine or ammonia), leading directly to the formation of the pyrrolidine ring. thieme-connect.comthieme-connect.com

Another powerful cyclization method is the iodocyclization of enantiopure homoallylic sulfonamides. nih.gov In this approach, a suitably substituted homoallylic sulfonamide undergoes cyclization promoted by iodine, leading to the formation of a trans-2,5-disubstituted 3-iodopyrrolidine. nih.gov Subsequent reductive removal of the iodine and the sulfonyl group yields the target trans-2,5-diphenylpyrrolidine. nih.gov

Multi-component reactions (MCRs), where multiple starting materials react in a single operation to form a complex product, offer an efficient pathway to substituted pyrrolidines. The 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile is a prominent example. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (like N-diphenylmethylene-protected glycine (B1666218) methyl ester) and an aldehyde. mersin.edu.tr When reacted with a suitable alkene, such as methyl acrylate, this leads to highly functionalized pyrrolidines. mersin.edu.tr While this specific example leads to 5,5-diphenylpyrrolidine derivatives, the strategy highlights the potential of MCRs to rapidly construct the pyrrolidine core. mersin.edu.trmdpi.com

Cascade reactions, involving sequential intramolecular processes, have also been employed. For instance, a rhodium(II)-catalyzed process involving two consecutive C(sp³)–H amination reactions on a hydrocarbon substrate can build the pyrrolidine ring de novo. acs.org

Cyclization Reactions in the Synthesis of this compound

Asymmetric Synthesis of Chiral this compound Enantiomers

The utility of this compound in asymmetric catalysis has driven the development of methods to synthesize its specific enantiomers, primarily the C2-symmetric (2R,5R) and (2S,5S) isomers. chemimpex.combiosynth.com

A key strategy for the asymmetric synthesis of this compound begins with the enantioselective reduction of the prochiral 1,4-diphenylbutane-1,4-dione . thieme-connect.comthieme-connect.com This reduction aims to produce the chiral (S,S)- or (R,R)-1,4-diol with high enantiomeric excess (ee). Various chiral reagents and catalysts have been employed for this transformation. The resulting enantiopure diol is then cyclized as described in section 2.2.2 to yield the corresponding enantiopure pyrrolidine. thieme-connect.comthieme-connect.com

| Chiral Reagent/Catalyst | Reducing Agent | Enantiomeric Excess (ee) of Diol | Reference |

|---|---|---|---|

| (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol | NaBH₄ / Me₃SiCl | 52% | thieme-connect.com |

| (S)-Proline | NaBH₄ / B(OMe)₃ | Low (but purifiable to >95%) | thieme-connect.com |

| CBS Oxazaborolidine Catalyst | BH₃·THF or BH₃·SMe₂ | >98% | thieme-connect.com |

| Baker's Yeast | - | Excellent stereoselectivity | acs.org |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed.

One such approach utilizes (R)-phenylglycinol as the chiral auxiliary. acs.org Condensation of the auxiliary with aromatic aldehydes produces chiral imines. Diastereoselective addition of a Grignard reagent to these imines, followed by further transformations including cyclization, yields trans-2,5-bis(aryl) pyrrolidines. acs.org

A highly effective strategy involves the use of sulfinimines, derived from enantiopure tert-butanesulfinamide. nih.gov These chiral sulfinimines can be converted into homoallylic sulfonamides. An iodine-promoted cyclization of these intermediates proceeds with high diastereoselectivity to form trans-2,5-disubstituted 3-iodopyrrolidines. nih.gov The stereochemistry of the final product is controlled by the chirality of the initial sulfinamide auxiliary. Reductive workup then affords the enantiopure this compound. nih.gov This method is particularly valuable as it provides access to the trans isomer with excellent stereocontrol. nih.govresearchgate.net

Another notable example is the use of (2R,5R)-2,5-diphenylpyrrolidine itself as a C2-symmetric chiral auxiliary to control the stereochemistry in thio-Claisen rearrangements for synthesizing optically active amino acids. nih.govfigshare.com While this demonstrates the compound's application, the focus here remains on its synthesis.

Asymmetric Catalysis in Pyrrolidine Ring Construction

The development of catalytic asymmetric methods has been pivotal in accessing enantioenriched 2,5-disubstituted pyrrolidines, moving beyond classical resolution techniques. acs.org These strategies offer efficient routes to chiral pyrrolidines, which are valuable as ligands in metal catalysis and as organocatalysts themselves. acs.orgjyu.fi

Organocatalytic Asymmetric Synthesis of 2,5-Diarylpyrrolidines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including 2,5-diarylpyrrolidines. acs.orgau.dk These pyrrolidines are not only synthetic targets but also serve as "privileged" chiral organocatalysts in various asymmetric transformations. jyu.fi The utility of these compounds in asymmetric synthesis is a primary focus of research. jyu.fi

One notable approach involves the use of diarylprolinol silyl (B83357) ethers as catalysts for the asymmetric functionalization of aldehydes. mdpi.com The development of new methodologies for synthesizing enantiopure molecules is a key area of investigation. au.dk For instance, the iminium-catalyzed Mukaiyama–Michael reaction has been optimized using a 2,5-diarylpyrrolidine catalyst bearing strongly electron-withdrawing substituents, achieving excellent enantioselectivity. jyu.fi Furthermore, an enamine-catalyzed α-chlorination reaction has demonstrated full stereocontrol over the resulting stereogenic centers. jyu.fi

Researchers have also explored domino reactions, such as the organocatalytic domino Michael/Mannich [3+2] cycloaddition, to construct highly functionalized pyrrolidines with multiple contiguous stereogenic centers. researchgate.net

Transition Metal-Catalyzed Asymmetric Cyclizations

Transition metal catalysis provides a versatile and efficient means to construct the this compound scaffold with high levels of stereocontrol. acs.orgsioc-journal.cn These methods often involve the cyclization of strategically designed precursors. sioc-journal.cn

A prominent strategy is the rhodium-catalyzed asymmetric C–H insertion of carbenes. This method allows for the direct difunctionalization of a pyrrolidine moiety, leading to C2-symmetrical pyrrolidines with high enantio- and diastereocontrol. acs.org Another rhodium-catalyzed approach involves the asymmetric nitrene C–H insertion, enabling the synthesis of 2,5-disubstituted pyrrolidines from simple hydrocarbons through two consecutive C(sp³)–H amination reactions. acs.org

Palladium catalysis has also been instrumental. A sequential bisarylation of N-Boc-pyrrolidine, for example, offers a modular route to a variety of symmetrical and unsymmetrical 2,5-diarylpyrrolidines with consistently high selectivities. acs.org Additionally, palladium-catalyzed asymmetric [3+2] cycloadditions of trimethylenemethane with imines, utilizing novel phosphoramidite (B1245037) ligands derived from chiral pyrrolidines, yield functionalized pyrrolidines in excellent yields and enantioselectivities. acs.org

Biocatalytic and Enzymatic Routes for Stereoselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. nih.gov Enzymes, operating under mild conditions, can provide access to enantiopure building blocks for complex molecules. acs.orgnih.gov

The enantioselective reduction of 1,4-diketones is a key biocatalytic strategy. For example, the reduction of 2,5-hexanedione (B30556) using baker's yeast can produce the corresponding diol with excellent stereoselectivity, which can then be converted to the desired pyrrolidine. acs.org More recently, commercially available ketoreductase enzymes have shown promising results in the enantioselective reduction of 1,4-bis(aryl)butane-1,4-diones. jyu.fi

Furthermore, enzymatic systems have been developed that can act on existing stereogenic centers to produce either cis or trans-pyrrolidine diastereomers depending on the specific enzyme combination used. acs.org The large-scale production of 2,5-disubstituted pyrrolidines can potentially be achieved through optimized biocatalytic processes.

Diastereoselective Synthesis of this compound Diastereomers

Controlling the relative stereochemistry of the two phenyl substituents is a critical aspect of this compound synthesis. thieme-connect.com

Control of cis/trans Stereochemistry in Pyrrolidine Ring Formation

The selective formation of either the cis or trans diastereomer of this compound can be achieved by carefully choosing the synthetic strategy and reaction conditions.

One method involves starting from a pyroglutamic acid-derived hemiaminal. acs.org Under Lewis acidic conditions, the in-situ formed iminium ion can be trapped by an aromatic nucleophile. The stereochemical outcome is dependent on the nitrogen protecting group; carbamates tend to favor the formation of the cis-pyrrolidine, while a benzamide (B126) protecting group leads to the trans-pyrrolidine as the major isomer. acs.org

Another approach utilizes the reaction of two chiral starting materials, such as a glycerol-derived bistriflate and an aminosulfone. acs.org This method allows for the synthesis of both cis and trans isomers by selecting the appropriate enantiomer of the bistriflate. acs.org Wacker-type aerobic oxidative cyclization of alkenyl sulfinamides, catalyzed by palladium, has been shown to be an elegant method for accessing cis-2,5-disubstituted pyrrolidines stereoselectively. researchgate.net The stereochemical outcome of such reactions can often be influenced by kinetic versus thermodynamic control. researchgate.net The isomerization from a more stable trans isomer to a less stable cis isomer can be achieved under specific conditions, such as photochemical irradiation. beilstein-journals.orgnih.gov

Diastereoselective Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloaddition)

1,3-Dipolar cycloadditions are powerful reactions for constructing five-membered heterocyclic rings, such as pyrrolidines, often with a high degree of stereocontrol. ua.eswikipedia.org This method involves the reaction of a 1,3-dipole, like an azomethine ylide, with a dipolarophile, typically an electron-deficient alkene. thieme-connect.comcatalyst-enabling-synthetic-chemistry.com The reaction can generate multiple new stereocenters in a single step. ua.es

The diastereoselectivity of the cycloaddition, leading to either endo or exo products, is a key consideration. ua.es In the context of synthesizing highly substituted pyrrolidines, organocatalytic stereoselective 1,3-dipolar cycloadditions of azomethine ylides with nitroalkenes have been developed, affording products with high diastereoselectivities. thieme-connect.com Transition metal-catalyzed asymmetric 1,3-dipolar cycloadditions have also been extensively studied, with various chiral ligands and metal complexes, including those of copper and silver, providing excellent enantioselectivity for a broad range of substrates. thieme-connect.comcatalyst-enabling-synthetic-chemistry.com These catalytic asymmetric cycloadditions represent a potent methodology for accessing enantioenriched heterocyclic motifs. catalyst-enabling-synthetic-chemistry.com

| Catalyst System | Reaction Type | Key Features |

| Diarylprolinol silyl ethers | Asymmetric functionalization of aldehydes | Organocatalytic |

| 2,5-Diarylpyrrolidine with electron-withdrawing groups | Iminium-catalyzed Mukaiyama–Michael reaction | High enantioselectivity |

| Rhodium(II) complexes | Asymmetric C–H insertion of carbenes | High enantio- and diastereocontrol |

| Palladium complexes with phosphoramidite ligands | Asymmetric [3+2] cycloaddition | Excellent yields and enantioselectivities |

| Ketoreductase enzymes | Enantioselective reduction of 1,4-diketones | Biocatalytic, high stereoselectivity |

| Chiral thiourea (B124793) | 1,3-Dipolar cycloaddition of azomethine ylides | Organocatalytic, high diastereoselectivity |

Development of Novel and Sustainable Synthetic Protocols

The synthesis of C₂-symmetrical scaffolds like 2,5-disubstituted pyrrolidines is of paramount importance for their applications in metal catalysis, organocatalysis, and medicinal chemistry. acs.org Traditional methods are increasingly being replaced by novel protocols that offer improved efficiency, safety, and sustainability. These modern approaches focus on minimizing waste, reducing energy consumption, and employing less hazardous materials.

Green Chemistry Principles in this compound Synthesis

Green chemistry is fundamentally the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of its twelve principles to the synthesis of this compound aims to create more environmentally benign and economically viable routes.

Key green chemistry principles being actively implemented include:

Atom Economy : Synthetic methods are designed to maximize the incorporation of all materials from the reactants into the final product, thus minimizing waste. acs.org For instance, catalytic reduction of a ketone to a secondary alcohol using molecular hydrogen has a 100% atom economy, whereas using sodium borohydride (B1222165) is significantly lower. acs.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can carry out a single reaction many times. The development of iron-catalyzed cross-coupling reactions, for example, is an attractive sustainable method due to the low cost, abundance, and low toxicity of iron compared to precious metals like palladium. researchgate.netnih.gov An iron(III)-catalyzed intramolecular hydroamination/cyclization has been shown to be a highly efficient and diastereoselective method for producing enantiopure trans-2,5-disubstituted pyrrolidines. nih.gov

Safer Solvents and Auxiliaries : Efforts are made to eliminate or replace hazardous solvents with greener alternatives. The choice of solvent is critical, as they often constitute the largest mass component of a reaction and contribute significantly to waste. acs.org

Design for Energy Efficiency : Synthetic methods are increasingly designed to be conducted at ambient temperature and pressure to minimize energy requirements and their associated environmental and economic impacts. acs.org

Table 1: Conceptual Comparison of Traditional vs. Green Synthesis Aspects for Pyrrolidines

| Feature | Traditional Approach | Green Chemistry Approach | Principle(s) Addressed |

|---|---|---|---|

| Catalyst | Stoichiometric reagents (e.g., strong acids/bases) | Catalytic amounts of transition metals (e.g., Iron, Gold) or enzymes nih.gov | Catalysis, Waste Prevention |

| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Benign solvents (e.g., Ethanol, Water) or solvent-free conditions acs.orgresearchgate.net | Safer Solvents & Auxiliaries |

| Energy Input | High temperatures, prolonged reflux | Ambient temperature, microwave irradiation, or photoredox catalysis mdpi.comacs.org | Design for Energy Efficiency |

| Derivatization | Use of protecting/blocking groups | Enzymatic synthesis, selective catalysis to avoid protection/deprotection acs.org | Reduce Derivatives |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has emerged as a powerful tool for synthesizing active pharmaceutical ingredients (APIs) and other fine chemicals. beilstein-journals.orgnih.gov This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and seamless integration of synthesis, work-up, and purification steps. beilstein-journals.orgscielo.br

While specific literature detailing a complete flow synthesis of this compound is nascent, the principles have been successfully applied to numerous complex heterocyclic and API syntheses. beilstein-journals.org For example, a five-step continuous synthesis of a potent 5HT1B antagonist was achieved, which included steps like hydrogenation and cyclization, demonstrating the technology's applicability to forming heterocyclic cores. beilstein-journals.org Such a sequence could be adapted for pyrrolidine ring formation.

Key advantages of applying flow chemistry to this compound synthesis include:

Enhanced Safety : Hazardous intermediates can be generated and consumed in situ, minimizing the risk of accumulation. d-nb.info

Process Intensification : Reactions can often be performed at temperatures above the solvent's boiling point due to the applied pressure, significantly accelerating reaction rates. beilstein-journals.org

Scalability : Scaling up production is achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. scielo.br

The integration of flow chemistry with other green technologies, such as photochemistry, offers further advantages. Flow photoreactors, which use long, irradiated tubes, solve the light-penetration issues inherent in large-scale batch photochemical reactions. scielo.br

Table 2: Illustrative Parameters for a Generic Multi-Step Flow Synthesis

| Step | Reactor Type | Temperature (°C) | Residence Time | In-line Purification |

|---|---|---|---|---|

| 1. Amide Formation | Coil Reactor | 130 | 5 min | Scavenger Resin A |

| 2. Cyclization | Microchip Reactor | 150 | 2 min | Liquid-Liquid Extraction |

| 3. Hydrogenation | Packed-Bed (CatCart™) | 80 | 10 min | Scavenger Resin B |

| 4. Final Modification | Coil Reactor | 100 | 8 min | Final Product Stream |

This table is illustrative of typical parameters found in multi-step flow syntheses of APIs and is not specific to this compound. Data conceptualized from sources. beilstein-journals.orgscielo.br

Microwave-Assisted and Photoredox-Catalyzed Synthesis

Advanced energy input methods like microwave irradiation and visible-light photoredox catalysis provide powerful, efficient, and often more sustainable alternatives to conventional thermal heating for synthesizing heterocyclic compounds.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique can dramatically reduce reaction times from hours to minutes, increase product yields, and improve purity by minimizing side reactions. mdpi.comacs.org The synthesis of various pyrrolidine derivatives has benefited from this technology. For instance, a one-pot, three-step microwave-assisted method was developed to rapidly generate a library of 105 compounds based on the 2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarbonitrile scaffold. nih.gov Similarly, microwave methods have been employed in the green synthesis of 3-substituted 1,5-diphenylpyrrolidine-2,4-diones, demonstrating the utility of this approach for related diphenylpyrrolidine structures. researchgate.net

Photoredox-Catalyzed Synthesis Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. d-nb.infonih.gov This approach allows for the construction of complex molecules through novel bond-forming strategies that are often difficult to achieve with traditional methods.

Recent achievements in photoredox catalysis are expected to lead to new methods for synthesizing 2,5-disubstituted pyrrolidines via radical intermediates. acs.org The power of this methodology has been demonstrated in the functionalization of pyrrolidines and the synthesis of related APIs. d-nb.info For example, a photoredox-catalyzed, branch-selective pyridylation of alkenes was developed and successfully applied to a concise synthesis of the antihistamine drug Triprolidine, which features a pyrrolidine ring connected to a pyridine. nih.gov This reaction proceeds through a sequential radical addition, coupling, and elimination pathway. nih.gov

Table 3: Reaction Conditions for Photoredox-Catalyzed Synthesis of Triprolidine

| Component | Loading/Conditions | Purpose |

|---|---|---|

| Photocatalyst | Ir(ppy)₃ (1.0 mol%) | Absorbs visible light to initiate single-electron transfer |

| Co-catalyst | MeSO₂Na (30 mol%) | Reusable radical precursor and traceless elimination group |

| Reactants | Alkene (1.0 equiv.), 2-cyanopyridine (B140075) (2.0 equiv.) | Starting materials for forming the vinylpyridine bond |

| Base | DBU (3.0 equiv.) | Promotes elimination step |

| Solvent | MeCN/EtOH (1:1 v/v) | Reaction medium |

| Light Source | 90 W blue LED | Energy source for photocatalyst excitation |

| Temperature | 40 °C | Reaction temperature |

| Yield | 48% | Isolated yield of Triprolidine |

Data sourced from the photoredox synthesis of Triprolidine. nih.gov

Stereochemical Investigations and Conformational Analysis of 2,5 Diphenylpyrrolidine

Absolute Configuration Determination of Chiral 2,5-Diphenylpyrrolidine

The precise arrangement of atoms in space, or absolute configuration, for chiral this compound is a critical parameter. Various sophisticated analytical techniques are employed to elucidate the stereochemistry of its enantiomers.

X-ray Crystallographic Analysis of Enantiopure this compound and its Derivatives

X-ray crystallography stands as the definitive method for determining the absolute configuration of crystalline compounds. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise placement of each atom.

For instance, the crystal structure of cyclometalated iridium and rhodium complexes of (2R,5R)-2,5-diphenylpyrrolidine has been determined, confirming the R configuration at both stereocenters. acs.org These studies not only established the absolute stereochemistry of the pyrrolidine (B122466) ligand but also revealed the conformation of the resulting metallacycle. acs.org Similarly, X-ray diffraction analysis of novel N-aroylthiourea derivatives of 5,5-diphenylpyrrolidine has been used to characterize their cis-stereochemistry. mersin.edu.tr

The power of X-ray crystallography extends to derivatives, where the known stereochemistry of the derivative can be related back to the parent compound. This has been demonstrated for various derivatives, providing unequivocal proof of their absolute configurations.

Table 1: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Key Findings | Reference |

| Cationic cyclometalated Ir complex of (2R,5R)-2,5-diphenylpyrrolidine | Orthorhombic | P2₁2₁2₁ | Confirmed R,R configuration; λ envelope conformation of the metallacycle | acs.org |

| Cationic cyclometalated Rh complex of (2R,5R)-2,5-diphenylpyrrolidine | Orthorhombic | P2₁2₁2₁ | Confirmed R,R configuration; λ envelope conformation of the metallacycle | acs.org |

| cis-5,5-diphenylpyrrolidine N-aroylthiourea derivative | Monoclinic | P2₁/c | Characterized cis-stereochemistry | mersin.edu.tr |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for assigning the absolute configuration of chiral molecules in solution. wiley.com These methods rely on the differential interaction of left and right circularly polarized light with a chiral molecule. biotools.us

The experimental CD spectrum of an enantiomer is compared with theoretical spectra calculated using quantum chemical methods. frontiersin.org A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. frontiersin.orgmdpi.com This approach has been successfully applied to a wide range of chiral molecules, including those with complex structures. nih.govnih.gov While direct CD/ORD studies specifically on this compound are not extensively detailed in the provided results, the principles of these techniques are well-established for stereochemical assignment. wiley.com

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. researchgate.net The specific conformation adopted by this compound and its derivatives is influenced by the steric and electronic effects of the phenyl substituents.

Advanced NMR Spectroscopic Analysis for Conformational Isomers (e.g., Variable Temperature NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the conformation and dynamics of molecules in solution. ipb.ptst-andrews.ac.uk Advanced NMR experiments provide detailed information about the connectivity and spatial proximity of atoms.

For instance, Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, which helps to define the relative orientation of substituents and the conformation of the ring. Variable temperature NMR studies can provide insights into the energy barriers between different conformational isomers. copernicus.org The coupling constants between protons on the pyrrolidine ring are also indicative of their dihedral angles and thus the ring's pucker. In the case of cyclometalated derivatives of (2R,5R)-2,5-diphenylpyrrolidine, NMR analysis in solution helped to identify the presence and equilibrium of different diastereoisomers. acs.org

Computational Modeling of Conformational Landscapes (e.g., Potential Energy Surface Scans)

Computational chemistry offers powerful tools to explore the conformational landscape of molecules. researchgate.netbiorxiv.org By calculating the potential energy of the molecule as a function of its geometry, a potential energy surface can be generated. This surface reveals the low-energy conformations (conformational minima) and the energy barriers between them.

These computational models can complement experimental data from NMR and X-ray crystallography, providing a more complete picture of the molecule's conformational preferences and flexibility. researchgate.net For example, computational studies on related pyrrolidine systems have been used to understand their conformational landscapes. ptchm.pl

Influence of Substituents and Phenyl Group Rotations on Overall Conformation

The conformation of the molecule is a result of a delicate balance between the puckering of the pyrrolidine ring and the rotational positions of the phenyl groups. uj.edu.pl Substituents on the phenyl rings or on the nitrogen atom of the pyrrolidine can further influence these conformational preferences. uj.edu.pl For instance, in N-aryl substituted 3-phenylpyrrolidine-2,5-diones, the nature and position of substituents on the N-aryl ring were found to affect the molecule's conformation and, consequently, its pharmacological activity. uj.edu.pl

Interconversion Barriers and Dynamics of Ring Pucker

The five-membered pyrrolidine ring of this compound is not planar and undergoes rapid conformational changes at room temperature. The dynamics of this ring system, particularly the interconversion between different puckered conformations, have been a subject of interest in stereochemical studies. The puckering of the pyrrolidine ring is a complex motion often described by the concept of pseudorotation, a continuous conformational change that occurs without passing through a high-energy planar state. researchgate.net This process involves out-of-plane displacements of the ring atoms, leading to a variety of envelope and twist conformations.

The energetic landscape of the pyrrolidine ring in this compound is characterized by multiple energy minima corresponding to these different puckered conformations. The transitions between these conformations are associated with specific energy barriers, which can be investigated using techniques such as dynamic nuclear magnetic resonance (DNMR) spectroscopy and computational modeling. unibas.itucl.ac.uk

Detailed Research Findings

Variable-temperature NMR studies have been instrumental in quantifying the energy barriers associated with the conformational dynamics of this compound derivatives. In a notable study involving a phosphoramidite (B1245037) ligand derived from (S,S)-2,5-diphenylpyrrolidine, dynamic behavior was observed using ³¹P-NMR spectroscopy. iupac.orgunimi.it This dynamic process, described as a temperature-dependent tropos/atropos behavior of a linked biphenol unit, is influenced by the chiral pyrrolidine scaffold. A coalescence temperature (Tc) of 310 K was recorded for this process. iupac.org

From the coalescence temperature and the chemical shift difference between the interconverting species, the free energy of activation (ΔG‡) for the process can be calculated. For the phosphoramidite derived from (S,S)-2,5-diphenylpyrrolidine, the activation energy for the dynamic process was determined to be approximately 14.5 kcal/mol. iupac.org Another study involving a chiral auxiliary based on this compound reported a free energy of activation (ΔG‡) of 15.0 kcal/mol for a conformational equilibrium. arizona.edu

These interconversion barriers reflect the energy required for the pyrrolidine ring to transition between its stable puckered forms. The presence of bulky phenyl substituents at the C2 and C5 positions significantly influences these dynamics. Computational studies, including density functional theory (DFT) calculations, have also been employed to model the energy landscape of pyrrolidine derivatives and predict the barriers for pseudorotation and ring inversion. rsc.orgresearchgate.net While a comprehensive dataset for the parent this compound is not extensively documented in isolation, the data from its derivatives provide valuable insights into the fundamental dynamic properties of this important chiral scaffold.

The following table summarizes the experimentally determined interconversion energy barriers for derivatives of this compound.

| Derivative Type | Experimental Method | Coalescence Temperature (Tc) | Free Energy of Activation (ΔG‡) |

| Phosphoramidite of (S,S)-2,5-diphenylpyrrolidine | ³¹P-NMR | 310 K | ~14.5 kcal/mol |

| Chiral auxiliary containing this compound | NMR Spectroscopy | Not specified | 15.0 kcal/mol |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,5 Diphenylpyrrolidine

High-Resolution Nuclear Magnetic Resonance Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the detailed structural analysis of 2,5-diphenylpyrrolidine in solution.

Multi-dimensional NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the this compound molecule.

COSY (Correlation Spectroscopy) : The COSY experiment reveals proton-proton (H-H) coupling networks. For this compound, COSY spectra would show correlations between the methine protons at the C2 and C5 positions and the methylene (B1212753) protons on the pyrrolidine (B122466) ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.edu It is instrumental in assigning the carbon signals based on the previously identified proton resonances. For instance, the proton signals of the phenyl groups will show correlations to the corresponding aromatic carbon signals in the HSQC spectrum.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY, can provide information about the spatial proximity of protons, which is critical for determining the stereochemistry (cis or trans) of the phenyl groups. For example, in the trans isomer, an NOE would be expected between the C2-proton and a C4-proton on the same side of the ring, while in the cis isomer, NOEs might be observed between the two methine protons (H2 and H5) and protons on the same face of the pyrrolidine ring. nih.gov

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and packing of this compound in its bulk and crystalline forms. mdpi.com Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, revealing information about molecular conformation and intermolecular interactions in the solid state. mdpi.com These studies are particularly valuable for understanding polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. mdpi.com Higher-dimensionality ssNMR experiments can further aid in resonance assignment and structural characterization of complex solid materials. nih.gov

The precise values of chemical shifts (δ) and coupling constants (J) in the ¹H and ¹³C NMR spectra of this compound offer a wealth of information about its electronic environment and geometry.

Chemical Shifts : The chemical shifts of the protons and carbons in this compound are influenced by the electron-withdrawing and anisotropic effects of the phenyl groups and the nitrogen atom.

¹H NMR : The methine protons at C2 and C5 typically resonate downfield due to their benzylic nature. The protons of the phenyl groups appear in the aromatic region of the spectrum.

¹³C NMR : The C2 and C5 carbons also exhibit a downfield shift. The chemical shifts of the pyrrolidine ring carbons provide information about the ring conformation.

Coupling Constants : The magnitude of the coupling constants between adjacent protons (vicinal coupling) is related to the dihedral angle between them, as described by the Karplus equation. organicchemistrydata.org This relationship is a powerful tool for determining the stereochemistry and conformation of the pyrrolidine ring. organicchemistrydata.orgresearchgate.net For instance, the coupling constants between the C2-H and C3-H protons can help to distinguish between cis and trans isomers. libretexts.org In general, trans couplings are larger than cis couplings in five-membered rings.

Interactive Data Table: Representative NMR Data for a this compound Derivative

Note: The data in the table is for (2R,5R)-2,5-diphenyl-1-tosylpyrrolidine and is illustrative of the types of signals observed for this compound derivatives. nih.gov

Solid-State NMR Spectroscopy for Bulk and Crystalline Forms

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations present in this compound. metrohm.comslu.seshimadzu.eu These techniques are complementary and can be used for both qualitative identification and quantitative analysis. metrohm.comamericanpharmaceuticalreview.com

Infrared (IR) Spectroscopy : The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. Key expected absorptions include:

N-H stretch : A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine.

C-H stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the pyrrolidine ring appear below 3000 cm⁻¹.

C=C stretches : Aromatic ring stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

C-N stretch : The stretching vibration of the carbon-nitrogen bond typically appears in the 1020-1250 cm⁻¹ range.

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. mdpi.comresearchgate.net It provides an exact mass measurement, which can be used to confirm the molecular formula C₁₆H₁₇N. nih.gov The computed exact mass for this compound is 223.1361 Da. nih.gov

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule, and the resulting fragmentation pattern provides valuable structural information. wvu.edulibretexts.org Common fragmentation pathways for pyrrolidine derivatives often involve cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). For this compound, fragmentation could lead to the loss of a phenyl group or cleavage of the pyrrolidine ring. The study of these fragmentation pathways, often aided by tandem mass spectrometry (MS/MS), helps to confirm the connectivity of the molecule. nih.gov

Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structure

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the crystalline state. rigaku.com This technique has been used to unequivocally establish the molecular and crystal structure of derivatives of this compound. nih.govkuleuven.bemersin.edu.tr

X-ray diffraction studies provide precise information on:

Bond lengths and angles : The exact distances between atoms and the angles between bonds can be determined with high precision.

Conformation : The puckering of the pyrrolidine ring and the orientation of the phenyl substituents are clearly visualized.

Stereochemistry : The relative and absolute stereochemistry (cis or trans) of the substituents can be unambiguously determined. For instance, the trans relationship of the two phenyl groups has been confirmed in several studies. nih.gov

Crystal Packing : The arrangement of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding, can be elucidated. In a derivative of this compound, intermolecular N—H···O hydrogen bonds were observed to link molecules into centrosymmetric dimers. nih.gov

Interactive Data Table: Crystallographic Data for a this compound Derivative

Note: The data in the table is for a derivative of this compound and illustrates the type of information obtained from single crystal X-ray diffraction studies. nih.gov

Theoretical and Computational Studies of 2,5 Diphenylpyrrolidine

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic characteristics of 2,5-diphenylpyrrolidine and its derivatives. au.dknih.gov These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.

Molecular Orbital Analysis (HOMO/LUMO) and Electronic Properties

Frontier Molecular Orbital (FMO) theory is instrumental in analyzing the reactivity of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its electron-donating and accepting capabilities. irjweb.comiqce.jp The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. irjweb.comwuxiapptec.com

In derivatives of this compound, such as 1-aryl-3,3-diphenylpyrrolidine-2,5-diones, the distribution of electron density in the HOMO and LUMO is heavily influenced by the nature of the substituents. bg.ac.rs For instance, with electron-donating groups, the HOMO is often localized on the aryl group at position 1, while the LUMO is centered on the pyrrolidine-2,5-dione and 3-phenyl moieties. bg.ac.rs Conversely, electron-accepting substituents can reverse this pattern, indicating a shift in the intramolecular charge transfer (ICT) pathways. bg.ac.rs The HOMO-LUMO energy gap in a related 5,5-diphenylpyrrolidine-N-aroylthiourea compound was calculated to be 3.5307 eV. researchgate.net

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.7 eV |

| HOMO-LUMO Gap | 3.5 eV |

This table is populated with representative data for conceptual understanding.

Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors

The distribution of charges and the molecular electrostatic potential (MEP) are fundamental to predicting how this compound interacts with other molecules. The MEP provides a visual representation of the charge distribution, highlighting electrophilic and nucleophilic sites. doubtnut.comlibretexts.orgtntech.edu

Various reactivity descriptors derived from quantum chemical calculations, such as electronegativity, chemical hardness, and softness, offer quantitative measures of the molecule's reactivity. beilstein-journals.org For a series of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones, these descriptors were used to evaluate their stability and reactivity. beilstein-journals.org The analysis of global chemical reactivity descriptors is a common practice in the computational study of related pyrrolidine (B122466) structures. researchgate.net

Conformational Energy Landscapes and Global Minima Identification

The three-dimensional structure of this compound is not static; it exists as an ensemble of different conformations. Understanding the conformational energy landscape is essential for identifying the most stable structures (global minima) and the pathways for interconversion between different conformers. nih.govnih.govbiorxiv.orgrsc.org

Potential Energy Surface Scans and Conformational Search Algorithms

Potential Energy Surface (PES) scans are a common computational technique to explore the conformational space of a molecule. researchgate.netuni-muenchen.dereadthedocs.io By systematically changing specific dihedral angles, researchers can map out the energy changes and identify low-energy conformations. For complex molecules, conformational search algorithms are employed to more efficiently explore the vast conformational landscape and locate the global energy minimum. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful means to study the dynamic behavior of this compound over time. google.com.hknih.govplos.orgnih.gov These simulations solve Newton's equations of motion for the atoms in the molecule, offering insights into its flexibility, conformational changes, and interactions with its environment. MD simulations have been used to study the E2 form of enzymes and can provide mechanistic insights into reactions catalyzed by this compound. au.dk

Prediction and Validation of Spectroscopic Parameters

Computational methods are also invaluable for predicting and validating spectroscopic data, such as NMR chemical shifts and vibrational frequencies. These predictions can aid in the interpretation of experimental spectra and confirm the structure of synthesized compounds.

Theoretical calculations of NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide accurate predictions of ¹H and ¹³C NMR spectra. researchgate.netlibretexts.orgunifr.ch These calculated shifts are typically compared with experimental data for validation. researchgate.net

Similarly, the calculation of vibrational frequencies using methods like DFT can help in assigning the bands observed in infrared (IR) and Raman spectra. q-chem.comlibretexts.orgyoutube.comfaccts.de The harmonic oscillator approximation is often used, with scaling factors applied to improve agreement with experimental frequencies. nih.gov

| Nucleus | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H (aromatic) | 7.2-7.4 | 7.1-7.3 |

| ¹³C (aromatic) | 125-130 | 124-129 |

| Vibrational Mode | Calculated Frequency (cm⁻¹) | **Experimental Frequency (cm⁻¹) ** |

| C-H stretch (aromatic) | 3050-3100 | 3030-3080 |

| C-N stretch | 1180-1250 | 1170-1240 |

This table is populated with representative data for conceptual understanding.

Reaction Mechanism Elucidation via Computational Methods

Transition State Characterization and Reaction Pathway Analysis

A key aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point on the reaction coordinate. For reactions involving this compound, computational methods have been successfully employed to locate and analyze these fleeting structures. nih.gov

In the context of enantioselective Mukaiyama-Michael reactions catalyzed by trans-2,5-diphenylpyrrolidine, DFT calculations were used to identify the transition states for the carbon-carbon bond formation between iminium intermediates and silyloxyfurans. nih.gov The relative energies of these transition states were then used to predict the stereoselectivity of the reaction, showing excellent agreement with experimental observations. nih.gov This predictive power underscores the accuracy of the computational models.

Similarly, in the study of radical additions to amides derived from chiral 2,5-disubstituted pyrrolidines, theoretical calculations have rationalized the observed diastereoselectivity by analyzing the transition state structures. researchgate.net For dienophiles based on (2R,5R)-2,5-diphenylpyrrolidine, the diastereoselectivity can be explained by a C2 symmetric transition state. researchgate.net

| Reaction Type | Computational Method | Key Findings |

| Mukaiyama-Michael Reaction | DFT | Transition states of C-C bond formation were located, and their relative energies accurately predicted observed stereoselectivities. nih.gov |

| Radical Addition | DFT | Diastereoselectivity was rationalized by a C2 symmetric transition state for dienophiles derived from (2R,5R)-2,5-diphenylpyrrolidine. researchgate.net |

Role of Non-Covalent Interactions in Stereoselectivity

Historically, steric hindrance has been the go-to explanation for stereoselectivity in small-molecule catalysis. However, computational studies on this compound have challenged this paradigm, revealing the critical role of attractive non-covalent interactions. nih.govharvard.edu

In the aforementioned Mukaiyama-Michael reactions, an analysis of intermolecular forces within the transition state assembly demonstrated that the observed enantioselectivity is primarily a result of stabilizing non-covalent interactions between the reactants, rather than steric repulsion. nih.gov These interactions, which include C-H···O, C-H···N, and π-π stacking, effectively lower the energy of the transition state leading to the major enantiomer. nih.govscielo.br This finding suggests that the role of attractive forces in enantioselective catalysis may be more significant than previously appreciated. nih.gov

Computational studies have highlighted several types of non-covalent interactions that are crucial for stereochemical control:

π-π Interactions: Interactions between the phenyl groups of the catalyst and the substrate can stabilize the transition state.

Hydrogen Bonding: Hydrogen bonds can help to orient the reactants in a way that favors the formation of one stereoisomer over the other. harvard.edu

The understanding that stereoselectivity arises from a network of weak, attractive interactions provides a more nuanced and accurate picture of how catalysts like this compound operate. harvard.edumdpi.com

Intermolecular Interaction Modeling (e.g., Solvent Effects, Ligand-Substrate Interactions)

The environment in which a reaction takes place can have a profound impact on its outcome. Computational modeling of intermolecular interactions, such as solvent effects and ligand-substrate interactions, is therefore crucial for a comprehensive understanding of reactions involving this compound. scielo.brrsc.org

Solvents can influence reaction rates and selectivities in several ways, including by stabilizing or destabilizing reactants, transition states, and products, or by directly participating in the reaction mechanism. rsc.org While implicit solvent models are often used in computational studies to account for the bulk properties of the solvent, explicit models that include individual solvent molecules can provide a more detailed picture of specific solvent-solute interactions. scielo.brrsc.org

For instance, in the study of CO2 capture by alkanolamines, computational analysis showed that the reaction pathway differs significantly in aqueous versus nonpolar solvents. scielo.br In aqueous media, the alkanolamine reacts as a monomer, while in nonpolar solvents, it reacts as a dimer. scielo.br This highlights the importance of considering the solvent environment when studying reaction mechanisms.

Modeling ligand-substrate interactions is also critical, particularly in the context of catalysis. In the case of this compound, computational studies have shown how the catalyst interacts with the substrate through a network of non-covalent interactions to achieve stereoselectivity. nih.gov These models can be used to design new catalysts with improved activity and selectivity.

| Interaction Type | Modeling Approach | Significance |

| Solvent Effects | Implicit and Explicit Solvent Models | Can significantly alter reaction pathways, rates, and product selectivity by stabilizing or destabilizing different species in the reaction. rsc.org |

| Ligand-Substrate Interactions | DFT, Molecular Dynamics | Elucidates the specific non-covalent interactions responsible for stereoselectivity and provides a basis for the rational design of new catalysts. nih.gov |

Reactivity, Derivatization, and Functionalization of 2,5 Diphenylpyrrolidine

Reactions at the Nitrogen Atom of 2,5-Diphenylpyrrolidine

The lone pair of electrons on the nitrogen atom of the pyrrolidine (B122466) ring makes it a nucleophilic and basic center, readily participating in various reactions.

N-alkylation of this compound can be achieved using alkyl halides. For instance, the reaction with ethyl halides in the presence of a base can introduce an ethyl group to the nitrogen atom vulcanchem.com. Similarly, N-acylation can be performed. The reaction of (2R,5R)-2,5-diphenylpyrrolidine with Nα-Cbz glycine (B1666218) using diisopropylcarbodiimide (DIC) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) as coupling reagents results in the formation of the corresponding N-acylated amide in excellent yields nih.gov. Another example includes the reaction with acetic formic anhydride (B1165640) to produce N-formyl-2,5-diphenylpyrrolidine .

A variety of N-alkyl and N-aryl diphenylpyrrolidine derivatives have been synthesized, highlighting the versatility of N-alkylation and N-acylation reactions for creating a library of substituted pyrrolidines thieme-connect.com.

The nitrogen atom of this compound serves as a key site for the introduction of various substituents, leading to a broad class of N-substituted derivatives. These derivatives are often synthesized to modulate the steric and electronic properties of the parent molecule for applications in asymmetric catalysis and as chiral auxiliaries.

For example, enantiopure trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine can be condensed with formylaminoacetaldehyde and subsequently cyclized to form trans-1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-1H-imidazole csic.es. This imidazole (B134444) derivative can then be readily alkylated with alkyl halides to produce a series of imidazolium (B1220033) salts csic.es.

Furthermore, N-picolinoyl-(2S,5S)-2,5-bis(2,4,6-trimethylphenyl)pyrrolidine has been demonstrated to be an effective organic activator in the asymmetric reduction of aromatic imines acs.org. The synthesis of various chiral this compound derivatives, including N-alkyl and N-aryl substituted compounds, has been reported thieme-connect.comthieme-connect.com. The formation of N-aroylthiourea derivatives has also been achieved through the reaction of 5,5-diphenylpyrrolidine-2,4-dicarboxylate with aroylisothiocyanates mersin.edu.tr.

Table 1: Examples of N-Substituted this compound Derivatives and their Synthesis

| Derivative Name | Starting Materials | Reagents/Conditions | Reference |

|---|---|---|---|

| (2S,5S)-N-(2-Methoxyphenyl)-2,5-diphenylpyrrolidine | This compound, 2-bromoanisole | Not specified | thieme-connect.com |

| (2S,5S)-N-(2-Hydroxyethyl)-2,5-diphenylpyrrolidine | This compound, 2-bromoethanol | Not specified | thieme-connect.com |

| trans-1-[(2S,5S)-2,5-diphenylpyrrolidin-1-yl]-1H-imidazole | trans-(2S,5S)-1-amino-2,5-diphenylpyrrolidine, formylaminoacetaldehyde | POCl₃ for cyclization | csic.es |

| N-picolinoyl-(2S,5S)-2,5-bis(2,4,6-trimethylphenyl)pyrrolidine | (2S,5S)-2,5-bis(2,4,6-trimethylphenyl)pyrrolidine, picolinoyl chloride | Not specified | acs.org |

| cis-5,5-diphenylpyrrolidine N-aroylthiourea derivatives | cis-5,5-diphenylpyrrolidine-2,4-dicarboxylate, 4-substituted-benzoyl isothiocyanate | Not specified | mersin.edu.tr |

| N-acyl α-amino amides | (2S,5S)-2,5-diphenylpyrrolidine, N-acyl α-amino acids | Not specified |

The nitrogen atom in this compound can be protonated by acids to form the corresponding ammonium (B1175870) salt. The basicity of the pyrrolidine nitrogen is a key factor in its reactivity and its ability to act as a ligand in metal complexes.

Studies on (2S, 4S)-5,5-diphenylpyrrolidine N-aroylthiourea derivatives have determined their pKa values potentiometrically in a DMSO-water solvent system dergipark.org.tr. These studies provide insight into the acidity of various protons within the molecule and how they are influenced by different substituents dergipark.org.tr. While specific basicity studies on the parent this compound are not detailed in the provided results, the protonation behavior is fundamental to its role in many chemical transformations. For example, in the formation of cyclometalated ruthenium complexes, the initial step involves the coordination of the amine to the metal center, which is influenced by its basicity researchgate.net.

Formation of N-Substituted Derivatives

Functionalization of the Phenyl Rings of this compound

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution and other functionalization reactions, allowing for modification of the aryl moieties.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, are fundamental methods for functionalizing aromatic rings. mnstate.edulkouniv.ac.innptel.ac.in The pyrrolidinyl group attached to the phenyl rings in this compound acts as an activating group and directs incoming electrophiles to the ortho and para positions lkouniv.ac.in. This is due to the electron-donating nature of the nitrogen atom through resonance lkouniv.ac.in.

While specific examples of electrophilic aromatic substitution carried out directly on this compound are not extensively detailed in the provided search results, the general principles of these reactions are well-established for substituted benzenes. For instance, the nitration of benzene (B151609) with nitric acid and sulfuric acid introduces a nitro group, which is a meta-director for subsequent substitutions mnstate.edulkouniv.ac.in. However, the amino group of the pyrrolidine would direct ortho- and para- lkouniv.ac.in.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org In this reaction, a directing metalation group (DMG) on the aromatic ring directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position, forming an aryllithium intermediate. This intermediate can then react with various electrophiles to introduce a substituent specifically at the ortho position. wikipedia.orgbaranlab.orgorganic-chemistry.org

The nitrogen atom of the pyrrolidine ring in this compound can act as a directing group for ortho-metalation of the phenyl rings. The nitrogen, being a Lewis base, can coordinate to the lithium of the organolithium reagent, bringing the base in close proximity to the ortho-protons of the phenyl ring and facilitating their abstraction. wikipedia.orgbaranlab.org This methodology has been applied to tertiary anilines and benzyl (B1604629) amines wikipedia.org.

A related transformation is cyclometalation, where an ortho-C-H bond of one of the phenyl rings reacts with a metal center to form a stable metallacycle. (2R,5R)-2,5-diphenylpyrrolidine readily undergoes cyclometalation with ruthenium complexes, such as [(η⁶-benzene)RuCl₂]₂, to form cationic products where the pyrrolidine acts as a bidentate C-N ligand researchgate.net. These cyclometalated complexes have shown significant catalytic activity researchgate.net.

Cross-Coupling Reactions for Aryl Ring Modification

The modification of the aryl rings of this compound through cross-coupling reactions represents a valuable strategy for synthesizing a diverse range of derivatives with tailored electronic and steric properties. These reactions, typically catalyzed by transition metals like palladium or copper, enable the formation of new carbon-carbon and carbon-heteroatom bonds at the phenyl groups.

One notable application involves the use of a C2-symmetric bis-hydrazone derived from (S,S)-1-amino-2,5-diphenylpyrrolidine as a ligand in phosphine-free Suzuki-Miyaura cross-coupling reactions. researchgate.net This highlights the dual role of the this compound scaffold, where it not only serves as the core structure but also as a precursor to chiral ligands that can influence the stereochemical outcome of subsequent transformations.

The introduction of alkyl groups onto the aromatic rings can be achieved through reductive cross-electrophile coupling (CEC) reactions. tcichemicals.com These methods couple aryl halides with alkyl halides or other electrophilic alkyl sources, offering an alternative to traditional cross-coupling reactions that often employ organometallic reagents. tcichemicals.com Such C(sp²)–C(sp³) bond formations are crucial for increasing the three-dimensional complexity of molecules, a desirable feature in medicinal chemistry. tcichemicals.com

The general field of cross-coupling provides a vast toolbox for aryl ring modification. rsc.org Various methods exist for the direct functionalization of C-H bonds on aromatic rings, which could be applied to the phenyl groups of this compound. rsc.org These reactions, often catalyzed by palladium, can introduce aryl, alkenyl, alkyl, and other functional groups. rsc.org

| Catalyst System | Reactants | Product Type | Reference |

| Pd(OAc)₂/PPh₃ | Aryl halides, boronic acids | Biaryls | rsc.org |

| CuI | Aryl halides, amines | N-Aryl amines | acs.org |

| Nickel catalyst, reducing agent | Aryl halides, alkyl halides | Alkyl-substituted arenes | tcichemicals.com |

| Rhodium(II) catalysts | Diazo compounds | C-H insertion products | acs.org |

Reactions at the Pyrrolidine Ring Carbons (C2, C3, C4, C5)

C-H Activation Strategies for Selective Functionalization

The direct functionalization of the pyrrolidine ring's C-H bonds in this compound presents a powerful and atom-economical approach to introduce new substituents. C-H activation strategies, often employing transition metal catalysts, enable the selective transformation of these otherwise inert bonds. princeton.edu

One of the key challenges in C-H activation is achieving site-selectivity, especially in a molecule with multiple C-H bonds. nih.gov For the pyrrolidine ring in this compound, this involves differentiating between the C-H bonds at the C2/C5 positions and the C3/C4 positions. The development of directing groups that can coordinate to the metal catalyst and position it in proximity to a specific C-H bond has been a significant advancement in this area. dmaiti.com While not specifically detailed for this compound in the provided context, this general principle is highly relevant.

A notable strategy involves the use of photoredox catalysis, which can generate radical intermediates from C(sp³)–H bonds. escholarship.org These radicals can then undergo further reactions to form new bonds. For instance, a methyl radical can act as a hydrogen atom abstractor, initiating the functionalization process at a C(sp³)–H bond. escholarship.org This method has been used for a variety of transformations, including fluorination, chlorination, and etherification. escholarship.org

Stereoselective Functionalization of Ring Carbons

The stereoselective functionalization of the pyrrolidine ring is crucial for controlling the three-dimensional structure of this compound derivatives, which is often essential for their application in catalysis and medicinal chemistry. acs.org

A powerful method for achieving stereoselective difunctionalization of a pyrrolidine moiety is through catalytic asymmetric C–H insertion of carbenes. acs.org The use of rhodium(II) catalysts with donor-acceptor diazo precursors can lead to the formation of C₂-symmetrical pyrrolidines with high enantiomeric and diastereocontrol. acs.org This approach allows for the direct and stereocontrolled introduction of functional groups at the carbon atoms of the pyrrolidine ring.

Another strategy relies on diastereoselective reactions, such as the Mannich reaction, followed by cyclization to form the pyrrolidine ring in a stereoselective manner. acs.org While this is a method for synthesis rather than post-synthetic functionalization, it highlights the importance of stereocontrol in accessing specific isomers of 2,5-disubstituted pyrrolidines.

Biocatalytic approaches also offer a route to stereoselective functionalization. For example, laccase-catalyzed oxidation has been used to synthesize highly functionalized pyrrolidine-2,3-diones with the creation of all-carbon quaternary stereocenters. rsc.org Although this specific example does not start with this compound, the principle of using enzymes to achieve high stereoselectivity is applicable to the functionalization of the pyrrolidine scaffold.

The synthesis of substituted pyrrolidines often starts from chiral precursors like proline or 4-hydroxyproline, where the existing stereocenters guide the stereochemical outcome of subsequent functionalization steps. mdpi.com This approach is widely used in the synthesis of pyrrolidine-containing drugs. mdpi.com

| Method | Catalyst/Reagent | Type of Functionalization | Stereocontrol | Reference |

| Catalytic Asymmetric C–H Insertion | Rhodium(II) catalyst | Difunctionalization | High enantio- and diastereocontrol | acs.org |

| Diastereoselective Mannich Reaction/Cyclization | Chiral sulfinimine | Ring formation | Diastereoselective | acs.org |

| Biocatalysis | Laccase | Formation of quaternary stereocenters | Stereoselective | rsc.org |

Ring-Opening and Ring-Expansion Reactions of this compound

While the pyrrolidine ring is generally stable, under certain conditions, it can undergo ring-opening or ring-expansion reactions, leading to the formation of different cyclic or acyclic structures. These transformations can be synthetically useful for accessing novel molecular scaffolds.

Ring-expansion protocols have been developed for various cyclic systems. For example, a method involving the 1,2-addition of enolate nucleophiles to a cyclohexenone derivative, followed by oxidative ring opening and intramolecular condensation, has been used to synthesize dihydrotropones. nih.gov Although this is not a direct reaction of this compound, it illustrates a general strategy for ring expansion that could potentially be adapted.

The reaction chemistry of three-membered rings like boriranes includes both ring-opening and ring-expansion reactions. rsc.orgnih.gov These reactions can be initiated by Lewis acids or proceed through insertion of unsaturated molecules into the ring. rsc.orgnih.gov The principles governing the reactivity of these strained rings could offer insights into potential transformations of the five-membered pyrrolidine ring, particularly if it were part of a more complex, strained polycyclic system.

A study on the expansion of a substituted cyclobutane (B1203170) ring to a five-membered pyrrolidine ring has been reported. rsc.org This transformation, which proceeds with high regio- and stereoselectivity, provides an alternative route to highly substituted pyrrolidines. rsc.org

Synthesis of Complex Molecular Architectures Incorporating the this compound Scaffold

The this compound scaffold serves as a valuable building block in the construction of more complex molecular architectures. nevadogroup.com Its rigid, C₂-symmetric structure and the presence of functionalizable groups make it an attractive component for creating larger, well-defined molecules. acs.org

The use of this compound and its derivatives as chiral auxiliaries or ligands in asymmetric synthesis is a testament to its importance in constructing complex chiral molecules. researchgate.net For example, trans-2,5-diphenylpyrrolidine is a key building block in the synthesis of chiral ligands and organocatalysts. researchgate.net

The incorporation of the this compound moiety into larger systems can be achieved through various synthetic strategies. For instance, in an attempt to synthesize a derivative of 1,3-diazaazulene, (2S,5S)-2,5-diphenylpyrrolidine was used as a nucleophile. chemrxiv.org Although the reaction was unsuccessful due to steric hindrance, it demonstrates the intention to use this scaffold in the construction of more elaborate heterocyclic systems. chemrxiv.org

The synthesis of complex molecules often relies on the stepwise assembly of smaller, well-defined building blocks. mdpi.com The this compound unit, with its defined stereochemistry and potential for further functionalization, fits well into this paradigm. It can be incorporated into larger structures through the formation of amide bonds, C-C bonds via cross-coupling, or other standard synthetic transformations.

Applications in Advanced Organic Synthesis and Materials Science Non Biological/non Clinical Focus

2,5-Diphenylpyrrolidine as a Chiral Ligand in Asymmetric Catalysis

Derivatives of this compound are highly valued as chiral ligands in both transition metal catalysis and organocatalysis, where they facilitate the synthesis of enantiomerically enriched molecules. acs.orgresearchgate.net

Chiral ligands derived from this compound have been effectively used in various transition metal-catalyzed asymmetric reactions. researchgate.net For instance, phosphoramidites derived from (S,S)-2,5-diphenylpyrrolidine have been used in rhodium-catalyzed asymmetric conjugate additions of phenylboronic acid to cyclic enones, achieving high enantioselectivities (up to 95% ee). iupac.org In iridium and rhodium catalysis, cyclometalated complexes of (2R,5R)-2,5-diphenylpyrrolidine have been synthesized and characterized, serving as catalysts for reactions like the reduction of acetophenone. acs.orgmdpi.com These complexes demonstrate how the chiral pyrrolidine (B122466) backbone creates a specific steric and electronic environment around the metal center, which is crucial for inducing asymmetry. acs.org

In palladium-catalyzed asymmetric allylic alkylation (AAA), a powerful method for C-C bond formation, ligands incorporating the this compound scaffold have shown promise. acs.orgnih.govuwindsor.ca These ligands help to control the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate, leading to products with high enantiomeric purity. nih.gov Additionally, N-heterocyclic carbene (NHC) ligands featuring a (2S,5S)-2,5-diphenylpyrrolidino group have been synthesized and used to form palladium complexes that are effective catalysts in allylic substitution reactions. researchgate.netacs.org

Table 1: Examples of this compound in Transition Metal-Catalyzed Asymmetric Reactions

| Reaction Type | Metal | Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Conjugate Addition | Rhodium | Phosphoramidite (B1245037) | Cyclic enones | Up to 95% | iupac.org |

| Hydrogen Transfer | Iridium/Rhodium | Cyclometalated Amine | Acetophenone | Up to 89% | acs.orgresearchgate.net |